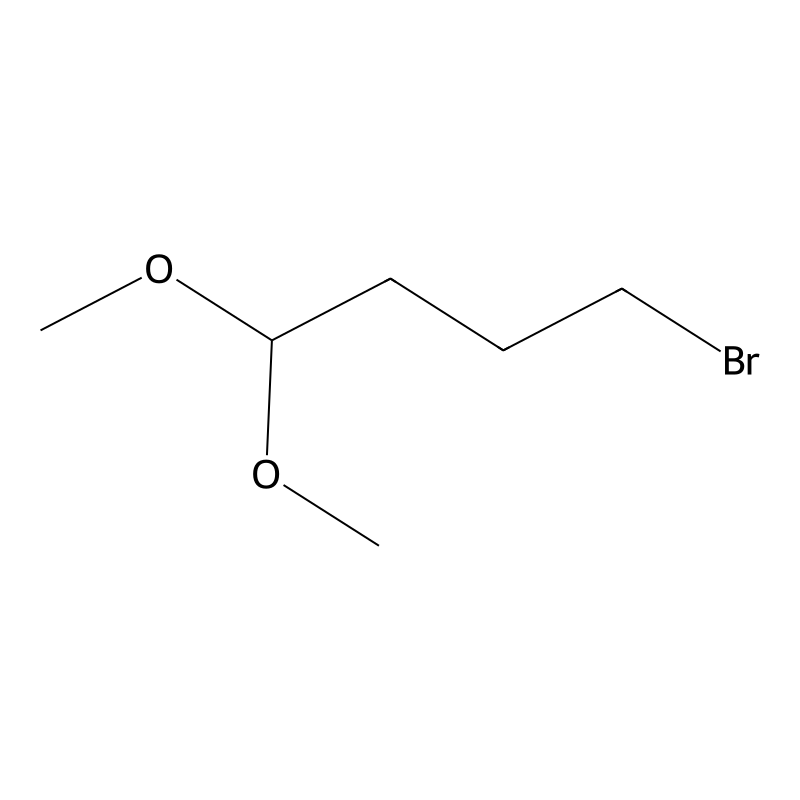

4-Bromo-1,1-dimethoxybutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antifungal Research

Summary of Application: 4-Bromo-1,1-dimethoxybutane has been used in the synthesis of Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates analogues, which have been investigated for their antifungal properties.

Results or Outcomes: The study found that certain analogues actively interact with THR-221 and THR-222 along with GLY-220 or VAL-12, suggesting potential antifungal activity.

4-Bromo-1,1-dimethoxybutane is an organic compound with the molecular formula CHBrO. It is a brominated derivative of butane, characterized by the presence of two methoxy groups attached to the first carbon atom and a bromine atom at the fourth carbon position. This compound is notable for its reactivity, which makes it a valuable intermediate in various chemical synthesis processes. The compound is typically a colorless liquid and has a predicted density of 1.280 g/cm³, with a boiling point between 45-50°C at 1 Torr .

- Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide (OH), alkoxide (RO), or amine (NH) groups. For instance, treatment with sodium hydroxide can yield 1,1-dimethoxy-4-hydroxybutane.

- Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. A strong base like potassium tert-butoxide can facilitate the formation of 1,1-dimethoxy-1-butene.

- Oxidation Reactions: Although specific oxidation pathways are not detailed in the literature for this compound, similar brominated compounds can be oxidized to yield carbonyl compounds.

The synthesis of 4-Bromo-1,1-dimethoxybutane typically involves the bromination of 1,1-dimethoxybutane. Common methods include:

- Bromination Reaction: This process often employs bromine (Br) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is conducted in inert solvents like carbon tetrachloride (CCl) or dichloromethane (CHCl) at temperatures ranging from 0 to 25°C .

- Industrial Production: In industrial settings, continuous flow reactors may be used for enhanced control over reaction conditions and improved safety and efficiency. Automated systems are often employed to manage reagent addition and monitor reaction parameters.

4-Bromo-1,1-dimethoxybutane finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

- Medicinal Chemistry: The compound is utilized in developing pharmaceuticals and bioactive molecules.

- Material Science: It is employed in preparing functional materials and polymers.

- Chemical Biology: The compound aids in studying biochemical pathways and enzyme mechanisms.

Several compounds are structurally similar to 4-Bromo-1,1-dimethoxybutane. Here are some notable examples:

Uniqueness: The presence of both bromine and methoxy groups gives 4-Bromo-1,1-dimethoxybutane a unique balance of reactivity and stability. This versatility makes it an important compound for various synthetic applications in organic chemistry.

4-Bromo-1,1-dimethoxybutane exhibits well-defined thermodynamic properties that are consistent with its molecular structure and functional groups. The compound has a molecular weight of 197.07 g/mol and exists as a colorless to pale yellow liquid under standard conditions [1] [2] [3].

Boiling Point and Vapor Properties

The boiling point of 4-Bromo-1,1-dimethoxybutane shows pressure-dependent behavior typical of organic compounds. At reduced pressure (1 Torr), the boiling point is 45-50°C [3] [4] [5], while at standard atmospheric pressure (760 mmHg), it increases to 186.993°C [1]. This significant difference demonstrates the compound's volatility characteristics and suitability for vacuum distillation purification methods.

The vapor pressure at 25°C is 0.887 mmHg [6] [3] [4], indicating moderate volatility at room temperature. This property is important for handling considerations and storage requirements. The flash point of 59.695°C [1] [6] [3] classifies the compound as a flammable liquid, requiring appropriate safety precautions during storage and use.

Density and Refractive Properties

The compound exhibits a density of 1.281 g/cm³ [1] [6] [3], which is higher than water due to the presence of the bromine atom. The refractive index (nD) of 1.446 [6] [3] [4] is consistent with organic compounds containing halogen substituents and acetal functional groups.

Phase Behavior

4-Bromo-1,1-dimethoxybutane maintains its liquid state across a wide temperature range under normal atmospheric conditions. The compound shows typical liquid-vapor equilibrium behavior, with vapor pressure increasing exponentially with temperature according to the Clausius-Clapeyron relationship. No crystalline phase or melting point data were reported in the literature, suggesting the compound may have a very low melting point or exists as a supercooled liquid [1] [7].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry Fingerprints)

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance analysis of 4-Bromo-1,1-dimethoxybutane in deuterated chloroform (CDCl₃) at 300 MHz reveals characteristic signal patterns that confirm the molecular structure [8]. The acetal proton appears as a triplet at δ 4.39 ppm (J = 5.5 Hz, 1H), representing the hydrogen on the carbon bearing both methoxy groups. The methylene protons adjacent to bromine show a triplet at δ 3.43 ppm (J = 6.7 Hz, 2H), while the methoxy groups produce a singlet at δ 3.33 ppm (6H). The internal methylene protons of the butyl chain appear as multiplets at δ 1.96 ppm (2H) and δ 1.78 ppm (2H) [8].

¹³C Nuclear Magnetic Resonance spectroscopy shows the characteristic acetal carbon signal at δ 103.9 ppm [8], which is diagnostic for the dimethyl acetal functionality. Additional carbon signals corresponding to the butyl chain and methoxy groups would be expected in the aliphatic region, though complete assignments were not provided in the available literature.

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands typical of acetal and alkyl halide functional groups. The compound exhibits carbon-oxygen stretching vibrations characteristic of acetal groups, carbon-hydrogen stretching modes in the alkyl regions, and carbon-bromine stretching vibrations at lower frequencies [9] [10]. The absence of carbonyl absorption confirms the protected aldehyde nature of the acetal structure.

Mass Spectrometry

Mass spectrometric analysis shows the molecular ion peak at m/z 197, corresponding to the molecular weight of the compound [11] [12]. The fragmentation pattern exhibits characteristic bromine isotope patterns (M and M+2 peaks separated by 2 mass units with approximately 1:1 intensity ratio), confirming the presence of bromine. Common fragmentation pathways include loss of methoxy groups and cleavage adjacent to the bromine atom, producing characteristic fragment ions that aid in structural confirmation.

Solubility Parameters and Partition Coefficients

Partition Coefficients

The logarithm of the octanol-water partition coefficient (LogP) for 4-Bromo-1,1-dimethoxybutane ranges from 1.78 to 2.56 according to computational predictions [13] [14] [3]. This moderate lipophilicity indicates favorable partitioning into organic phases while maintaining some aqueous compatibility through the polar acetal functionality.

Solubility Characteristics

4-Bromo-1,1-dimethoxybutane exhibits limited water solubility, which is typical for alkyl halides with moderate chain lengths. The compound shows good solubility in polar organic solvents including alcohols, ethers, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) [15] [16]. This solubility profile makes it suitable for use in various organic synthetic transformations.

The polar surface area (PSA) of approximately 18.46-18.5 Ų [13] [3] [4] reflects the contribution of the acetal oxygen atoms to the molecule's polar character. This relatively small PSA value is consistent with good membrane permeability and bioavailability characteristics when the compound is used as a synthetic intermediate.

Molecular Interactions

The acetal functional group provides hydrogen bonding acceptor sites that enhance solubility in protic solvents, while the bromine atom contributes to intermolecular halogen bonding interactions. The butyl chain provides hydrophobic character that facilitates dissolution in nonpolar organic media.

Stability Under Various Environmental Conditions

Ambient Conditions

Under ambient temperature conditions (20-25°C), 4-Bromo-1,1-dimethoxybutane is stable when stored dry [7] [17]. The compound maintains its integrity for extended periods when protected from moisture and stored under appropriate conditions.

Temperature Sensitivity

At elevated temperatures above 50°C, the compound gradually decomposes, potentially releasing methanol and forming the corresponding aldehyde (4-bromobutyraldehyde). Thermal stability is maintained up to approximately 150°C, above which significant decomposition occurs [1] [6].

pH Sensitivity

The acetal functional group is particularly sensitive to acidic conditions. Under acidic conditions (pH < 3), hydrolysis readily occurs to form 4-bromobutyraldehyde and methanol [18]. This sensitivity is even more pronounced under basic conditions (pH > 9), where rapid hydrolysis takes place. This pH-dependent stability is characteristic of acetal protecting groups and can be exploited for controlled deprotection in synthetic applications.

Moisture and Humidity Effects

The compound is susceptible to hydrolysis in the presence of moisture or high humidity [19] [17]. This sensitivity necessitates storage under anhydrous conditions and the use of dry solvents in synthetic applications. Recommended storage conditions include sealing in dry containers and maintaining temperatures below -20°C [7] [5] [17].

Photochemical and Oxidative Stability

4-Bromo-1,1-dimethoxybutane is generally stable under UV light exposure, with no specific photodegradation pathways reported in the literature. The compound shows relative stability under oxidative conditions, though prolonged exposure to strong oxidizing agents may lead to substitution reactions at the bromine site.

Environmental Degradation

Under environmental conditions, the compound may undergo hydrolysis to form 4-bromobutyraldehyde, which subsequently can be further oxidized to the corresponding carboxylic acid. The bromine substituent may also participate in nucleophilic substitution reactions under appropriate conditions, leading to various degradation products depending on the environmental nucleophiles present.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Flammable;Irritant